4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid
Description
4-[(3-Methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid (CAS: 1243051-64-0) is a quinoxaline-derived benzoic acid compound with a molecular framework comprising a 3-methyl-2-oxoquinoxaline moiety linked via a methylene bridge to a benzoic acid group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carboxylic acid and quinoxaline carbonyl groups) and lipophilicity (from the aromatic rings and methyl substituent).
The compound has been synthesized through multi-step reactions, as described in , where it was derived via condensation of chloroacetyl chloride with intermediates, achieving a yield of 68%. Its biological relevance is highlighted in anticancer and anticonvulsant research. For instance, derivatives of this compound have demonstrated selective inhibition of cancer cell proliferation and modulation of neurological targets like γ-aminobutyric acid (GABA) receptors.
Properties
IUPAC Name |
4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18-11)10-12-6-8-13(9-7-12)17(21)22/h2-9H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECHFVNFYIPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Methylquinoxalin-2(1H)-one Core
The initial and crucial step in preparing the target compound is the synthesis of 3-methylquinoxalin-2(1H)-one, which serves as the key intermediate.
- Starting materials: o-phenylenediamine and sodium pyruvate.
- Reaction conditions: Refluxing o-phenylenediamine with sodium pyruvate in glacial acetic acid or an equivalent solvent system.
- Outcome: Formation of 3-methylquinoxalin-2(1H)-one via cyclocondensation.
This step is well-documented and follows established protocols with high yields (typically above 80%).
Functional Group Transformations on the Quinoxaline Core
After obtaining 3-methylquinoxalin-2(1H)-one, further modifications are performed to introduce reactive groups for subsequent coupling:
- Potassium salt formation: Treatment of 3-methylquinoxalin-2(1H)-one with alcoholic potassium hydroxide yields the corresponding potassium salt, enhancing nucleophilicity for later steps.
- Chlorination: Use of phosphorus oxychloride converts the quinoxalinone to 2-chloro-3-methylquinoxaline, a more reactive intermediate.
- Thiolation: Refluxing the chlorinated intermediate with thiourea in absolute ethanol produces 3-methylquinoxaline-2-thiol, which can be converted to its potassium salt by treatment with alcoholic potassium hydroxide.
These transformations provide versatile intermediates for coupling reactions with benzoic acid derivatives.
Preparation of the Benzoic Acid Derivative
The benzoic acid moiety is introduced via a functionalized benzoic acid derivative, often 4-(2-chloroacetamido)benzoic acid or its acid chloride:
- Starting material: p-amino benzoic acid.
- Chloroacetylation: Stirring p-amino benzoic acid with chloroacetyl chloride in dry DMF under cold conditions yields 4-(2-chloroacetamido)benzoic acid.
- Conversion to acid chloride: Treatment with thionyl chloride in 1,2-dichloroethane with catalytic DMF converts the acid to 4-(2-chloroacetamido)benzoyl chloride, a highly reactive intermediate for coupling.
This functionalization facilitates nucleophilic substitution by the quinoxaline intermediate.
Coupling to Form 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic Acid
The final assembly involves nucleophilic substitution between the quinoxaline potassium salt and the benzoic acid derivative:
- Reaction: The potassium salt of 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol attacks the electrophilic carbon of the chloroacetamido benzoic acid derivative.
- Conditions: Typically performed in polar aprotic solvents such as DMF or ethanol under reflux.
- Outcome: Formation of the target compound this compound with good yields.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The reflux conditions and solvent choice critically influence the yield and purity of the quinoxaline intermediates.
- The potassium salt intermediates improve nucleophilicity and facilitate cleaner coupling reactions.
- Use of catalytic DMF enhances the conversion of acid to acid chloride, improving overall efficiency.
- Purification typically involves recrystallization or chromatographic techniques to isolate the final product with high purity.
- Reported yields for the overall synthetic route range from 65% to 85%, depending on reaction scale and conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Nitrobenzoic acid derivatives, halogenated benzoic acids.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is in the field of antimicrobial agents. Research has indicated that derivatives of quinoxaline exhibit significant antibacterial properties. A study demonstrated that compounds similar to 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid showed efficacy against various bacterial strains, suggesting potential for development as new antibiotics .
Anticancer Properties
Another area of interest is its anticancer activity. Quinoxaline derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies using human cancer cell lines revealed that compounds with similar structures can induce apoptosis and inhibit tumor growth . This positions this compound as a candidate for further development in cancer therapeutics.
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A comparative study highlighted that polymers modified with quinoxaline derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Photonic Devices
The compound's unique optical properties make it suitable for applications in photonic devices. Research indicates that compounds with similar functionalities can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices, where they contribute to enhanced light emission efficiency .
Chromatographic Techniques
In analytical chemistry, this compound has been used as a standard reference material in chromatographic methods. Its distinct chemical structure allows for effective separation and identification during high-performance liquid chromatography (HPLC) analyses, aiding in the quantification of related compounds in complex mixtures .
Spectroscopic Analysis
Additionally, this compound serves as a model compound for spectroscopic studies. Its absorption and emission spectra have been characterized, providing valuable data for understanding the electronic transitions within quinoxaline derivatives. This information is crucial for developing new materials with tailored optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to potential antimicrobial effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives
Physicochemical Properties
- Lipophilicity: The methyl group in this compound enhances logP values compared to hydrophilic derivatives like PZBG-1e (sulfonate group reduces lipophilicity).
- Solubility : The carboxylic acid group in all analogs improves aqueous solubility, facilitating formulation for in vitro assays.
Biological Activity
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid (CAS: 1243051-64-0) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₄N₂O₃
- Molecular Weight : 294.31 g/mol
- Structure : The compound features a quinoxaline moiety, which is known for various biological activities, including anticancer effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties.
Case Studies and Research Findings
-
Cytotoxicity Testing :
- A study evaluated various quinoxaline derivatives against colorectal cancer cell lines (HCT-116). The tested compounds, including derivatives similar to this compound, showed promising cytotoxicity with IC₅₀ values ranging from 0.05 to 0.07 μM against HCT-116 cells .
- The selectivity index (SI) for these compounds indicated a preference for cancer cells over normal colonocytes, suggesting a favorable safety profile.
- Mechanism of Action :
- In Silico Studies :
Structure–Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoxaline moiety can significantly impact its potency:
- Hydrophilic vs. Lipophilic Groups : Compounds with hydrophilic groups exhibited higher anticancer activity compared to their lipophilic counterparts .
| Compound | Structure | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Quinoxaline derivative | 0.05 | 29.4 |
| Compound B | Quinoxaline derivative | 0.07 | 6.6 |
| Compound C | Quinoxaline derivative | 0.123 | N/A |
Additional Biological Activities
Beyond anticancer properties, quinoxaline derivatives have been investigated for other biological activities:
- Antimycobacterial Activity : Some studies suggest potential efficacy against Mycobacterium tuberculosis, with certain derivatives showing MIC values lower than those of standard treatments .
- VEGFR Inhibition : Certain analogs have been identified as inhibitors of VEGFR-2, indicating potential applications in treating conditions characterized by abnormal angiogenesis .
Q & A
Q. What are the optimized synthetic routes for 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and ester hydrolysis. For example, the quinoxalinone core can be synthesized via condensation of o-phenylenediamine derivatives with α-keto esters, followed by alkylation with a bromomethylbenzoic acid precursor. Key parameters include:
- Catalysts : Palladium (e.g., for Suzuki coupling of aromatic rings) or acid/base catalysts for cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while methanol/water mixtures facilitate hydrolysis .
- Temperature : Controlled heating (60–120°C) improves cyclization efficiency .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires strict exclusion of moisture in anhydrous steps .
Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the quinoxalinone and benzoic acid moieties. For example, the methyl group at position 3 of the quinoxalinone ring appears as a singlet near δ 2.5 ppm, while the aromatic protons show splitting patterns consistent with substitution .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve) .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity) across studies?
- Methodological Answer : Contradictions often arise from variability in experimental design:
- Cell Lines/Assay Conditions : Use standardized cell lines (e.g., HEK293 for kinase assays) and control for pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%) .
- Orthogonal Assays : Validate initial findings with complementary techniques (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays) .
- Replication : Independent replication in ≥3 biological replicates reduces false positives .
Q. What strategies are effective for designing derivatives of this compound with improved pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Functional Group Modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the benzoic acid moiety to enhance aqueous solubility .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with metabolic enzymes (e.g., CYP450), guiding structural adjustments to reduce oxidation .
- In Vitro Stability Assays : Incubate derivatives with liver microsomes to measure half-life and identify metabolic hotspots .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (Td) and recommend storage at –20°C in desiccated conditions .
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) monitored by HPLC to identify hydrolysis-prone sites (e.g., ester linkages) .
Notes for Experimental Design
- Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk derivatives for in vivo testing .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives, critical for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
